molecular formula C16H15N3OS B2868531 9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-38-0

9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2868531
CAS RN: 896344-38-0
M. Wt: 297.38
InChI Key: BYBYPGYGIYNMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a chemical compound with the molecular formula C9H9N3OS . It contains 9 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH .

Scientific Research Applications

Antifungal Applications

Pyrido[3,4-e]-1,2,4-triazines and related heterocycles, which include derivatives such as 9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, have shown potential as antifungal agents. A study demonstrated that these compounds effectively inhibited strains of Candida, Aspergillus, Mucor, and Trychophyton species at minimal inhibitory concentrations (MICs) of ≤ 16 μg/mL (Reich et al., 1989).

Antiviral Properties

These triazine derivatives have also been explored for their antiviral activities. A study involving the synthesis and reactions of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives evaluated their cytotoxicity and anti-HSV1 and anti-HAV-MBB activities, revealing potential antiviral properties (Attaby et al., 2006).

Antitumor Activity

Research into asymmetric Bis(s-triazole Schiff-base)s bearing functionalized side-chains, including pyrido[1,2-a][1,3,5]triazin-4-one derivatives, has indicated potential antitumor applications. These compounds were evaluated for their in vitro antitumor activity against various cancer cell lines, showing promising results (Hu et al., 2008).

Drug Delivery Research

The use of pyridyl triazine core compounds in drug delivery systems has been researched, particularly for water-soluble applications. These systems showed cytotoxicities against human ovarian cancer cells, suggesting their potential in targeted drug delivery (Mattsson et al., 2010).

Protein Interaction Studies

Research on novel Zn(II) complexes containing a pyridyl triazine core revealed their potential for biological applications. These complexes showed potent serum distribution via albumins, which could be beneficial in drug delivery and protein interaction studies (Abeydeera et al., 2018).

Molecular Interaction Research

Studies involving 1,3,5-triazine-based ligands have shown their ability to favor anion–π and lone pair–π interactions in their coordination compounds. This research contributes to the understanding of molecular interactions, which is vital in the design of new materials and pharmaceuticals (Costa et al., 2010).

properties

IUPAC Name

9-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-6-3-4-8-13(11)10-21-15-17-14-12(2)7-5-9-19(14)16(20)18-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYPGYGIYNMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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